
7,8-Dimethylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 8th positions of the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylfluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene (NBD) to yield this compound . The reaction conditions include the use of a rhodium catalyst, which facilitates the cycloaddition process, leading to the formation of the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of fluoranthenequinones.
Reduction: Formation of dihydrofluoranthenes.
Substitution: Formation of halogenated or nitrated fluoranthene derivatives.
Scientific Research Applications
7,8-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic materials and as a precursor for the synthesis of more complex aromatic compounds
Mechanism of Action
The mechanism of action of 7,8-Dimethylfluoranthene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting the transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound without the methyl groups.
1,2-Dimethylfluoranthene: A similar compound with methyl groups at different positions.
7,8-Dihydroxyfluoranthene: A hydroxylated derivative with different functional groups.
Uniqueness
7,8-Dimethylfluoranthene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities compared to its analogs .
Properties
CAS No. |
38048-87-2 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
7,8-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-15-14-7-3-5-13-6-4-8-16(18(13)14)17(15)12(11)2/h3-10H,1-2H3 |
InChI Key |
SPKFXXMEJPYVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




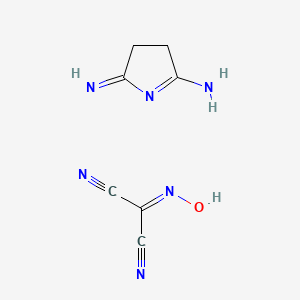
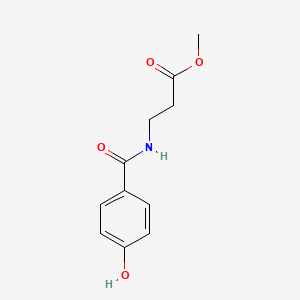
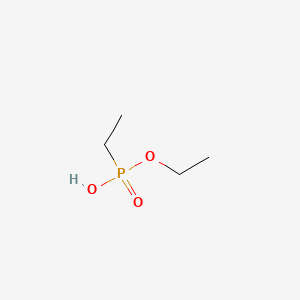
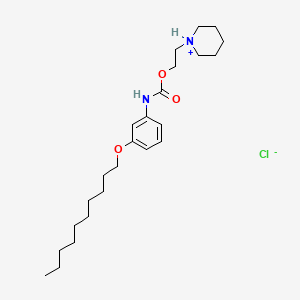

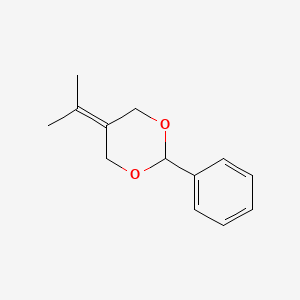
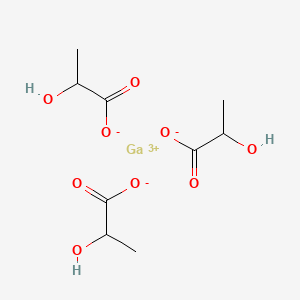
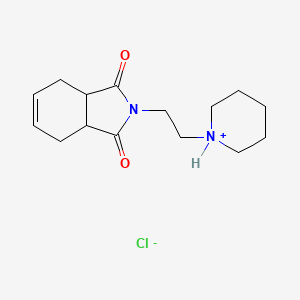
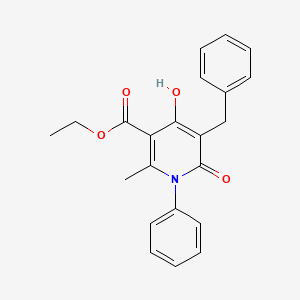
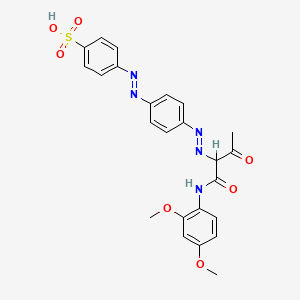

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
